(3S)-2-Methyl-1-(2-methyl-1,3-thiazol-4-yl)hexa-1,5-dien-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S)-2-Methyl-1-(2-methyl-1,3-thiazol-4-yl)hexa-1,5-dien-3-ol is an organic compound with a complex structure that includes a thiazole ring and a hexa-1,5-dien-3-ol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-2-Methyl-1-(2-methyl-1,3-thiazol-4-yl)hexa-1,5-dien-3-ol typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the hexa-1,5-dien-3-ol moiety. Common reagents used in these reactions include thionyl chloride, methylamine, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(3S)-2-Methyl-1-(2-methyl-1,3-thiazol-4-yl)hexa-1,5-dien-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The thiazole ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, acids, and bases are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
(3S)-2-Methyl-1-(2-methyl-1,3-thiazol-4-yl)hexa-1,5-dien-3-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (3S)-2-Methyl-1-(2-methyl-1,3-thiazol-4-yl)hexa-1,5-dien-3-ol involves its interaction with specific molecular targets and pathways. The thiazole ring and hexa-1,5-dien-3-ol moiety may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3S)-2-Methyl-1-(2-methyl-1,3-thiazol-4-yl)hexa-1,5-dien-3-ol: Unique due to its specific structure and combination of functional groups.
Thiazole Derivatives: Compounds with similar thiazole rings but different substituents.
Hexa-1,5-dien-3-ol Derivatives: Compounds with similar hexa-1,5-dien-3-ol backbones but different ring structures.
Highlighting Uniqueness
The uniqueness of this compound lies in its specific combination of a thiazole ring and a hexa-1,5-dien-3-ol backbone, which imparts distinct chemical and biological properties not found in other similar compounds.
Eigenschaften
CAS-Nummer |
187283-46-1 |
---|---|
Molekularformel |
C11H15NOS |
Molekulargewicht |
209.31 g/mol |
IUPAC-Name |
(3S)-2-methyl-1-(2-methyl-1,3-thiazol-4-yl)hexa-1,5-dien-3-ol |
InChI |
InChI=1S/C11H15NOS/c1-4-5-11(13)8(2)6-10-7-14-9(3)12-10/h4,6-7,11,13H,1,5H2,2-3H3/t11-/m0/s1 |
InChI-Schlüssel |
SAMXUQPRBXCGFQ-NSHDSACASA-N |
Isomerische SMILES |
CC1=NC(=CS1)C=C(C)[C@H](CC=C)O |
Kanonische SMILES |
CC1=NC(=CS1)C=C(C)C(CC=C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.